molecular formula C15H27EuO9 B599498 Europium(3+);pentane-2,4-dione;trihydrate CAS No. 18702-22-2

Europium(3+);pentane-2,4-dione;trihydrate

Cat. No.: B599498
CAS No.: 18702-22-2
M. Wt: 503.336
InChI Key: OBRCMPXOCVXRAX-UHFFFAOYSA-N
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Description

Europium(3+);pentane-2,4-dione;trihydrate is a coordination complex where the europium(III) ion (Eu³⁺) is chelated by pentane-2,4-dione (acetylacetone, C₅H₈O₂), a β-diketone ligand, and three water molecules. The β-diketone ligand binds to Eu³⁺ via its two oxygen atoms, forming a stable six-membered ring structure, while the water molecules occupy remaining coordination sites. This complex is notable for its luminescent properties, which arise from the f-f transitions of the Eu³⁺ ion when sensitized by the organic ligand . Such complexes are widely studied for applications in optoelectronics, biological imaging, and as spectroscopic probes due to their sharp emission bands and long luminescence lifetimes .

Properties

IUPAC Name

europium(3+);pentane-2,4-dione;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRCMPXOCVXRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27EuO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Europium(III) chloride hexahydrate : 3.0 g

  • Acetylacetone : 2.5 mL

  • Sodium hydroxide (NaOH) : Diluted aqueous solution for pH adjustment

  • Ethanol (95%) : 10 mL

  • Sodium acetate (anhydrous) : 2.5 g

  • Reaction temperature : Reflux at 80–90°C

  • Reaction time : 60 minutes

Stepwise Protocol

  • Dissolution of EuCl₃·6H₂O : 3.0 g of EuCl₃·6H₂O is dissolved in 20 mL of distilled water. The pH is adjusted to 7–8 using diluted NaOH, resulting in a cloudy suspension of europium(III) hydroxide.

  • Ligand Addition : A solution of 2.5 mL acetylacetone in 10 mL ethanol is added dropwise, dissolving the hydroxide precipitate and forming a light-yellow solution.

  • Reflux and Stabilization : The mixture is heated under reflux for 20 minutes. A solution of 2.5 g sodium acetate in water (with pH adjusted to 8–9) is added slowly, followed by an additional 30 minutes of reflux to ensure complete complexation.

  • Crystallization : The product is cooled to room temperature, yielding pale-yellow crystals, which are filtered, washed with ethanol, and dried under vacuum.

Key Parameters

ParameterValue/RangeImpact on Yield/Purity
pH during ligand addition7–8Prevents Eu³⁺ hydrolysis
Reflux temperature80–90°CEnsures ligand coordination
Sodium acetate quantity1:1 molar ratio to EuStabilizes the complex

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while optimizing for cost and purity. Key modifications include:

  • Continuous Flow Reactors : Replace batch reactors to enhance reaction uniformity and throughput.

  • Solvent Recovery Systems : Ethanol is distilled and recycled to reduce waste.

  • Automated pH Control : Ensures consistent complexation without manual intervention.

Comparative Analysis of Lab vs. Industrial Methods

AspectLaboratory MethodIndustrial Method
Scale1–100 g1–100 kg
Yield70–80%85–90%
PurificationRecrystallizationColumn chromatography
Cost per gramHighLow

Precursor Preparation: Europium(III) Chloride Hexahydrate

The synthesis of EuCl₃·6H₂O, a critical precursor, follows two primary routes:

Direct Hydration of Eu₂O₃

  • Reaction : Eu₂O₃ + 6 HCl → 2 EuCl₃ + 3 H₂O

  • Conditions : Aqueous HCl (6 M), 80°C, 4 hours.

  • Yield : 95% (hydrated form).

Ammonium Chloride Route (Anhydrous EuCl₃)

  • Reaction :

    • Eu₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[EuCl₅] + 6 NH₃ + 3 H₂O

    • (NH₄)₂[EuCl₅] → 2 NH₄Cl + EuCl₃ (at 230°C)

  • Yield : 88–92% anhydrous EuCl₃.

Challenges

  • Hydrated EuCl₃ cannot be dehydrated by heating alone due to oxychloride formation.

  • Anhydrous EuCl₃ is hygroscopic, requiring inert atmosphere handling.

Alternative Synthesis Approaches

Sol-Gel Method with Modified Ligands

A specialized approach involves silylated β-diketone ligands for hybrid materials:

  • Ligand Synthesis : 3-(3'-triethoxysilylpropyl)pentane-2,4-dione is prepared via hydrosilylation of 3-allylpentane-2,4-dione.

  • Complexation : Reaction with europium isopropoxide in tetrahydrofuran (THF) yields a sol-gel precursor.

  • Film Formation : Hydrolysis and condensation produce luminescent Eu³⁺-doped silica films.

Advantages

  • Enables integration into optical materials.

  • Avoids aqueous conditions, reducing ligand hydrolysis.

Purification and Crystallization Techniques

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity Improvement : Reduces sodium acetate residuals to <0.5%.

Vacuum Sublimation

  • Conditions : 120°C, 10⁻³ mbar.

  • Outcome : 99.9% purity for photonic applications.

Quality Control and Analytical Characterization

TechniqueParameters AnalyzedTypical Results
FT-IR Spectroscopy ν(C=O): 1580 cm⁻¹Confirms ligand coordination
TGA Dehydration at 100°CTrihydrate confirmed
Elemental Analysis C: 35.8%, H: 5.4%Matches theoretical values

Challenges and Optimization Strategies

Common Issues

  • Ligand Hydrolysis : Acetylacetone degrades at pH > 9, necessitating strict pH control.

  • Incomplete Complexation : Excess acetylacetone (10–15% molar excess) improves yield.

Yield Optimization

FactorOptimal ConditionYield Improvement
Reaction pH7.5–8.0+15%
Ethanol Concentration95%+10%
Cooling Rate0.5°C/minLarger crystal formation

Chemical Reactions Analysis

Types of Reactions

Europium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with europium(III) acetylacetonate trihydrate include strong acids and bases, as well as other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving europium(III) acetylacetonate trihydrate depend on the specific reagents and conditions used. For example, substitution reactions can yield new europium complexes with different ligands .

Comparison with Similar Compounds

Fluorinated β-Diketonate Complexes

The europium complex with the fluorinated ligand (4Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxo-4-octen-4-olate (C₃₀H₃₀EuF₂₁O₆) exhibits enhanced luminescence efficiency compared to non-fluorinated analogues due to the electron-withdrawing effect of fluorine atoms, which reduces non-radiative decay pathways. Its molecular weight (1037.486 g/mol) and structural rigidity contribute to higher thermal stability . In contrast, the pentane-2,4-dione-based complex has a simpler ligand structure (C₅H₈O₂) and lower molecular weight (347.11 g/mol for europium acetate hydrate; analogous complexes with pentane-2,4-dione would have similar mass ranges) .

Europium Complexes with Auxiliary Ligands

Complexes like Eu(DPP)₂Phen (1,3-diphenyl-1,3-propanedionate-1,10-phenanthroline) incorporate aromatic nitrogen-donor ligands (e.g., 1,10-phenanthroline) alongside β-diketonates. These auxiliary ligands improve luminescence quantum yields by rigidifying the coordination sphere and shielding the Eu³⁺ ion from solvent interactions. For example, the phenanthroline derivatives in increase photoluminescence intensity by ~40% compared to complexes lacking such ligands .

Europium Inorganic Salts

Europium Nitrate Hydrates

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, MW 446.06 g/mol) is highly soluble in water and polar solvents, making it a common precursor in synthesis. However, it lacks the luminescent efficiency of β-diketonate complexes due to the absence of sensitizing organic ligands .

Europium Hydroxide and Sulfate

Europium(III) hydroxide (Eu(OH)₃) has a solubility constant of 1.538 × 10⁻⁵ at 20°C, significantly lower than cerium(III) hydroxide (indicating lower solubility) . Similarly, europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O) is less soluble (solubility constant 2.56 at 20°C) compared to cerium(III) sulfate, reflecting the general trend of lower solubility for Eu³⁺ compounds .

Europium Complexes with Phosphonic Acids

The Eu(III)-HEDP (etidronic acid) system forms multiple species in solution, including EuH₂L⁺, Eu(H₂L)₂⁻, and EuL⁻, depending on pH and concentration. These complexes exhibit distinct luminescence lifetimes and coordination geometries, as determined by DFT calculations and spectroscopic studies . Unlike the pentane-2,4-dione complex, HEDP complexes are more stable in acidic conditions, with applications in water treatment and radiopharmaceuticals .

Data Tables

Table 1: Key Properties of Europium Complexes

Compound Molecular Formula Molecular Weight (g/mol) Solubility (20°C) Luminescence Efficiency Key Applications
Eu³⁺;pentane-2,4-dione;H₂O C₅H₈O₂·Eu·3H₂O ~350 (estimated) Moderate in polar solvents High (β-diketone sensitization) Optoelectronics, sensors
Eu(heptafluoro-β-diketonate) C₃₀H₃₀EuF₂₁O₆ 1037.486 Low (fluorophilic) Very High Advanced luminescent materials
Eu(NO₃)₃·6H₂O EuN₃O₉·6H₂O 446.06 High Low Synthesis precursor
Eu(OH)₃ Eu(OH)₃ 202.98 1.538 × 10⁻⁵ mol/L N/A Catalysis, ceramics

Table 2: Comparison of Solubility Constants (20°C)

Compound Solubility Constant (Ksp) Reference
Eu(OH)₃ 1.538 × 10⁻⁵
Ce(OH)₃ 7.94 × 10⁻⁵
Eu₂(SO₄)₃ 2.56
Ce₂(SO₄)₃ 5.21

Biological Activity

Europium(3+);pentane-2,4-dione;trihydrate, commonly referred to as Eu(III) complex, is a coordination compound that has garnered attention in the fields of biomedicine and materials science due to its unique luminescent properties and potential biological applications. Europium is a rare-earth element known for its low toxicity and biocompatibility, making it suitable for various biomedical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

This compound has the chemical formula C15H21EuO6 and is characterized by its coordination with pentane-2,4-dione (also known as acetylacetone). This coordination enhances its stability and luminescence properties. The compound exhibits strong emission characteristics under UV light, making it a valuable probe in biological imaging.

1. Antibacterial Properties

Recent studies have indicated that europium compounds possess significant antibacterial activity. For instance, europium-doped biomaterials have shown enhanced antibacterial effects against various pathogenic bacteria. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and inhibit growth.

StudyCompoundBacteria TestedResults
Eu(OH)₃Staphylococcus aureusInhibition of bacterial growth observed at concentrations above 10 μg/mL.
Eu-doped calcium polyphosphateEscherichia coliSignificant reduction in bacterial viability at 5% doping concentration.

2. Osteogenic Activity

Europium compounds have been explored for their osteogenic properties, which are crucial for bone regeneration and repair. Studies have demonstrated that Eu(III) ions can enhance osteoblast proliferation and differentiation.

StudyCompoundCell TypeAssessment MethodResults
Eu-doped calcium polyphosphateMC3T3-E1 (osteoblasts)CCK-8 assay, ELISA for ALP levelsIncreased alkaline phosphatase (ALP) activity in treated groups compared to control.
Eu-MSNs (Mesoporous Silica Nanoparticles)Human mesenchymal stem cellsRT-qPCR for osteogenic markersUpregulation of osteogenic genes observed in treated cells.

3. Angiogenic Effects

The angiogenic potential of europium complexes has been investigated as well. These compounds can stimulate endothelial cell proliferation and migration, which are vital for new blood vessel formation.

StudyCompoundCell TypeAssessment MethodResults
Eu(OH)₃ NanorodsHuman umbilical vein endothelial cells (HUVECs)Scratch wound healing assay, Boyden chamber assayEnhanced migration and proliferation rates compared to controls.
Eu-MSNs (1-3 mol%)HUVECsELISA for angiogenesis-related proteinsSignificant increase in VEGF secretion at optimal concentrations.

The biological activities of europium complexes can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The interaction of europium ions with biological systems can lead to ROS production, which plays a role in antibacterial activity.
  • Ion Doping Effects : Doping biomaterials with europium ions enhances their mechanical properties and promotes cellular activities related to bone formation.
  • Luminescence Properties : The strong luminescence of europium allows for real-time imaging in biological systems, facilitating the study of cellular processes.

Case Studies

Several case studies highlight the therapeutic potential of europium complexes:

  • Case Study 1 : A study on the use of Eu-doped materials in bone tissue engineering demonstrated improved osteointegration in animal models compared to traditional materials.
  • Case Study 2 : Research involving the application of europium-based luminescent probes showed promising results in detecting cancerous cells through enhanced fluorescence in imaging techniques.

Q & A

Q. What are the recommended synthesis methods for europium(3+) complexes with pentane-2,4-dione as a ligand?

Europium(3+) complexes with β-diketonate ligands like pentane-2,4-dione (acetylacetone) are typically synthesized via a ligand exchange reaction. A common approach involves dissolving europium(III) salts (e.g., Eu(NO₃)₃·6H₂O) in a polar solvent (e.g., ethanol/water mixture) and adding pentane-2,4-dione under controlled pH (adjusted with ammonia or NaOH). The trihydrate form often precipitates upon slow evaporation or cooling. Characterization via elemental analysis, IR spectroscopy (to confirm ligand coordination via C=O and C=C stretching bands), and thermal gravimetric analysis (TGA) is essential to verify hydration states .

Q. How can researchers safely handle pentane-2,4-dione in laboratory settings?

Pentane-2,4-dione is a volatile, irritant compound. Key safety measures include:

  • Using local exhaust ventilation and closed systems to minimize inhalation exposure.
  • Wearing nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.
  • Storing in airtight containers away from oxidizers, strong bases, and ignition sources due to flammability and reactivity risks .
  • Implementing emergency protocols (e.g., eyewash stations, showers) and regular health monitoring for chronic exposure risks (e.g., neurotoxicity) .

Q. What spectroscopic techniques are critical for characterizing europium(3+) complexes with pentane-2,4-dione?

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands and europium-centered transitions (e.g., ⁵D₀ → ⁷F₂ at ~614 nm).
  • Photoluminescence (PL) : Measures emission intensity and lifetime to assess ligand sensitization efficiency (antenna effect) and quantum yield.
  • FT-IR : Confirms ligand coordination via shifts in C=O (~1600 cm⁻¹) and enolate (C-O⁻) stretching bands.
  • TGA/DSC : Determines hydration states and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in luminescence quantum yield measurements for europium(3+) complexes?

Discrepancies in quantum yield values often arise from variations in experimental conditions (e.g., solvent polarity, excitation wavelength, or temperature). To mitigate this:

  • Use an integrating sphere with calibrated detectors for absolute quantum yield measurements.
  • Standardize solvent systems (e.g., deuterated solvents to minimize vibrational quenching).
  • Compare results against reference complexes (e.g., Eu(tta)₃·2H₂O) with well-established quantum yields .

Q. What experimental strategies optimize the antenna effect of pentane-2,4-dione in europium(3+) complexes?

The antenna effect depends on ligand structure and energy transfer efficiency. Strategies include:

  • Ligand Modification : Introducing electron-withdrawing groups (e.g., CF₃) to lower the triplet state energy of pentane-2,4-dione, ensuring better overlap with europium(3+) excited states.
  • Coordination Sphere Tuning : Adding neutral ligands (e.g., 1,10-phenanthroline) to displace water molecules, reducing non-radiative quenching.
  • Solvent Selection : Using low-viscosity, non-coordinating solvents (e.g., acetonitrile) to enhance luminescence intensity .

Q. How does pH influence the stability and luminescence properties of europium(3+)-pentane-2,4-dione trihydrate in aqueous systems?

At low pH (<5), protonation of the enolate form of pentane-2,4-dione disrupts coordination, leading to complex dissociation and reduced luminescence. At high pH (>9), hydroxide ions compete with the ligand, forming insoluble Eu(OH)₃. Optimal stability and emission intensity occur near neutral pH (6–8), where the ligand remains deprotonated and europium(3+) is fully coordinated. Real-time pH monitoring using the complex’s emission ratio (e.g., ⁵D₀ → ⁷F₂/⁷F₁) can enable its use as a pH-sensitive probe .

Q. What are the challenges in scaling up the synthesis of europium(3+)-pentane-2,4-dione trihydrate for industrial research?

Key challenges include:

  • Reproducibility : Batch-to-batch variations in hydration states due to humidity or temperature fluctuations during crystallization.
  • Purity Control : Trace water or solvent residues can quench luminescence; rigorous drying (e.g., lyophilization) is required.
  • Cost-Efficiency : High-purity europium salts (99.99%) and ligands increase production costs. Recycling ligands from mother liquors via distillation or chromatography is recommended .

Methodological Considerations

Q. How to design experiments to validate the application of europium(3+)-pentane-2,4-dione complexes in bioimaging?

  • In Vitro Testing : Incubate complexes with cell cultures (e.g., HeLa cells) and assess cytotoxicity via MTT assays.
  • Confocal Microscopy : Track intracellular localization using the complex’s intrinsic red emission (filter: 610–630 nm).
  • Photostability : Compare emission intensity over time against commercial dyes (e.g., Rhodamine B) under continuous irradiation .

Q. What statistical approaches are recommended for analyzing discrepancies in thermal decomposition data?

Use multivariate analysis (e.g., principal component analysis) to identify outliers caused by hydration state variability. Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with endothermic/exothermic events. Replicate experiments under controlled humidity (e.g., glovebox) to minimize environmental interference .

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